molecular formula C10H22O B103749 3,4-Diethyl-3-hexanol CAS No. 19398-78-8

3,4-Diethyl-3-hexanol

Cat. No. B103749
CAS RN: 19398-78-8
M. Wt: 158.28 g/mol
InChI Key: WKHFIEUDEJOTPQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions and the use of specific reagents to achieve the desired molecular architecture. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane is achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium, resulting in a 60% yield. The structure of the resulting compound was confirmed by X-ray diffraction analysis . This demonstrates the type of synthetic strategies that might be employed in the synthesis of compounds similar to 3,4-Diethyl-3-hexanol.

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their chemical behavior. X-ray diffraction analysis is a common technique used to determine the structure of synthesized compounds, as seen in the study of the hexaselenacyclooctane derivative . Although 3,4-Diethyl-3-hexanol is not specifically mentioned, the methodologies used for structural determination are applicable across a wide range of organic molecules.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The hexaselenacyclooctane derivative mentioned in one of the papers exhibits reactivity towards various reagents, forming different products under mild conditions . This kind of reactivity analysis is essential for understanding how a compound like 3,4-Diethyl-3-hexanol might behave under different chemical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not directly discuss 3,4-Diethyl-3-hexanol, they do review the properties of related compounds. For example, the review of 3,5,5-trimethyl-1-hexanol as a fragrance ingredient provides insights into the toxicology and dermatology of branched chain saturated alcohols, which could be relevant when considering the properties of 3,4-Diethyl-3-hexanol . The safety assessment of branched chain saturated alcohols, in general, would be pertinent to understanding the broader implications of using such compounds.

Scientific Research Applications

High-Pressure Impact on Debye Process

The effects of high pressure on the Debye process of monohydroxy alcohols, related to 3,4-Diethyl-3-hexanol, have been studied. High pressures significantly intensify the Debye process in substances like 4-methyl-3-heptanol, indicating changes in hydrogen-bonded supramolecular structures under varying temperatures and pressures (Pawlus et al., 2013).

Catalytic Processes for Chemical Synthesis

In the context of synthesizing chemicals like 2-ethyl-1-hexanol, a related compound, cascade engineered synthesis has been explored. Trifunctional mixed metal oxide catalysts have been developed for effective and cost-efficient synthesis processes (Patankar & Yadav, 2017).

Sustainability Metrics in Chemical Production

Sustainability metrics are crucial in guiding chemical research toward societal goals, as demonstrated in the production of higher alcohols like 2-ethyl-1-hexanol from ethanol. These studies help in understanding the economic and environmental impacts of biobased processes compared to conventional methods (Patel et al., 2015).

Synthesis for Cleaner Diesel Fuel

Research on the synthesis of ethyl hexyl ether, a compound structurally related to 3,4-Diethyl-3-hexanol, explores its potential as a diesel additive. This process involves using acidic ion-exchange resins as catalysts, which enhance reaction rate and selectivity, contributing to cleaner diesel fuel production (Guilera et al., 2015).

Biofuel Applications

Compounds like 1-hexanol, structurally similar to 3,4-Diethyl-3-hexanol, have been studied as sustainable biofuels for diesel engines. Their combustion and emission characteristics indicate potential viability as a renewable energy source (Poures et al., 2017).

Safety And Hazards

The safety data sheet for a similar compound, 1-Hexanol, indicates that it is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin and eye irritation and may cause respiratory irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

3,4-diethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-5-9(6-2)10(11,7-3)8-4/h9,11H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKHFIEUDEJOTPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(CC)(CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173012
Record name 3-Hexanol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diethyl-3-hexanol

CAS RN

19398-78-8
Record name 3,4-Diethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19398-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hexanol, 3,4-diethyl-,
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019398788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexanol, 3,4-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10173012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-diethyl-3-hexanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Dekebo, SY Kwon, DH Kim, C Jung - Journal of Apiculture, 2018 - journal.bee.or.kr
Volatile organic compounds (VOCs) are the fingerprint of a specific honey and could be used to differentiate honey from different botanical and geographic floral origins. This work was …
Number of citations: 10 journal.bee.or.kr
W Zeng, X Qiao, Q Li, C Liu, J Wu, H Yin, S Zhang - Genomics, 2020 - Elsevier
Alcohol dehydrogenase (ADH) is essential to the formation of aromatic compounds in fruits. However, the evolutionary history and characteristics of ADH gene expression remain …
Number of citations: 18 www.sciencedirect.com
S Zhang, W Zeng, X Qiao, Q Li, C Liu, J Wu, H Yin - 2019 - researchsquare.com
Background Alcohol dehydrogenases (ADHs) are essential to plant growth and the formation of aromatic compounds in fruits. However, the evolutionary history and characteristics of …
Number of citations: 2 www.researchsquare.com

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